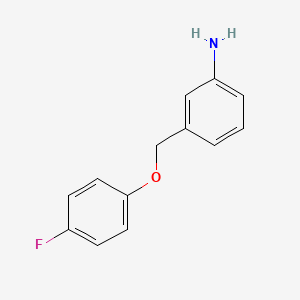

3-(4-Fluorophenoxymethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorophenoxymethyl)aniline is an organic compound with the molecular formula C13H12FNO . It has a molecular weight of 217.24 g/mol . The IUPAC name for this compound is 3-[(4-fluorophenoxy)methyl]aniline .

Molecular Structure Analysis

The InChI code for 3-(4-Fluorophenoxymethyl)aniline is1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 . The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Physical And Chemical Properties Analysis

3-(4-Fluorophenoxymethyl)aniline has a molecular weight of 217.24 g/mol . It has a computed XLogP3 value of 2.4, indicating its relative hydrophobicity . The compound has a topological polar surface area of 35.2 Ų .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a compound closely related to 3-(4-Fluorophenoxymethyl)aniline, has been developed. This process features cheap and readily available starting materials, robustness, and less waste, making it suitable for industrial production (Zhang Qingwen, 2011).

Biomedical Research and Pharmacology

- Docking and quantitative structure–activity relationship studies have been conducted for derivatives of 3-(4-Fluorophenoxymethyl)aniline, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, as c-Met kinase inhibitors. These studies help understand the molecular features contributing to high inhibitory activity for these compounds (Caballero et al., 2011).

Environmental and Material Sciences

Superparamagnetic Fe3O4 nanoparticles have been used for the catalytic oxidation of compounds like phenol and aniline, potentially including 3-(4-Fluorophenoxymethyl)aniline. These nanoparticles exhibit excellent catalytic ability and stability, making them suitable for environmental applications (Zhang et al., 2009).

Azobenzene derivatives with fluoroalkyl chains, including 4-(4-fluorophenylazo)phenol, have been synthesized for monomolecular film formation at the air/water interface. This research suggests potential applications in material sciences and surface chemistry (Yoshino et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

3-[(4-fluorophenoxy)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXDFHZVDFLUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)COC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenoxymethyl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)

![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)

![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)

![(2-(4-chlorophenyl)-4-((2-fluorobenzyl)thio)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2366719.png)

![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)

![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)

![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)

![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-mesitylacetamide](/img/structure/B2366726.png)